molecular formula C9H8F4O2S B14036569 1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene

1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14036569
M. Wt: 256.22 g/mol
InChI Key: KYGYWAMWFLIQKZ-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound featuring two methoxy groups at positions 1 and 2, a fluorine atom at position 5, and a trifluoromethylthio (-SCF₃) substituent at position 2. This structural combination confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant to pharmaceutical and agrochemical research. The trifluoromethylthio group is particularly notable for its electron-withdrawing character and ability to improve bioavailability, as seen in other bioactive aryl trifluoromethyl sulfides (ArSCF₃) .

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

5-fluoro-1,2-dimethoxy-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-3-5(10)4-7(8(6)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

KYGYWAMWFLIQKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)SC(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 1,3-dimethoxybenzene using pulsed light irradiation, which affects the regioselectivities and chemical yields of the reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of the fluoro and trifluoromethylthio groups makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups present on the benzene ring.

Scientific Research Applications

1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group, in particular, can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 1,2-dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene is compared below with three analogs (Table 1).

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Substituents (Positions) Molecular Weight cLogP* Key Properties/Applications
This compound C₉H₇F₄O₂S -OCH₃ (1,2), -F (5), -SCF₃ (3) 282.2 ~3.2 High lipophilicity; potential CNS activity
1,2-Dichloro-5-(methylthio)-3-(trifluoromethyl)benzene C₈H₅Cl₂F₃S -Cl (1,2), -SCH₃ (5), -CF₃ (3) 261.1 ~4.1 Higher cLogP; agrochemical intermediates
4-(Substituted)-5-fluorobenzene-1,2-diamine (e.g., 3a) C₇H₆FN₂O₂ -NH₂ (1,2), -F (5), variable (4) 186.1 ~0.8 Polar intermediate for benzimidazole synthesis
N-Trifluoromethylthio sulfoximine (e.g., 2) C₈H₇F₃N₂OS -SCF₃, sulfoximine backbone 248.2 ~1.5 Reduced cLogP; improved aqueous solubility

*Estimated cLogP values based on substituent contributions and trends in cited studies.

Substituent Effects on Physicochemical Properties

  • Lipophilicity (cLogP):
    The trifluoromethylthio (-SCF₃) group in the target compound contributes to a cLogP of ~3.2, higher than sulfoximines (~1.5) due to the absence of a polar oxygen atom . However, it is less lipophilic than the dichloro-methylthio analog (~4.1), where chloro substituents and a methylthio (-SCH₃) group further increase hydrophobicity .
  • However, the -SCF₃ group limits solubility compared to sulfoximines, which exhibit a ~2-point cLogP reduction upon oxygenation .

Biological Activity

1,2-Dimethoxy-5-fluoro-3-(trifluoromethylthio)benzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C9H8F4O2S
  • Molecular Weight : 256.22 g/mol
  • CAS Number : 1806330-00-6

Physical Properties

PropertyValue
Boiling Point180.6 ± 40.0 °C (Predicted)
Density1.37 ± 0.1 g/cm³ (Predicted)

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Halogenation : Introduction of fluorine and trifluoromethylthio groups through halogenation reactions.
  • Dimethoxylation : Utilization of methoxy reagents to introduce methoxy groups at specific positions on the benzene ring.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

This compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets:

  • Tyrosinase Inhibition : Similar compounds have shown promising results in inhibiting tyrosinase activity, which is crucial for melanin production. This inhibition can be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which may protect cells from oxidative stress .

Case Studies and Research Findings

  • Inhibition of Melanin Production
    • A study evaluated the efficacy of various analogs related to this compound on B16F10 murine melanoma cells. The results indicated that certain analogs significantly inhibited melanin production by affecting intracellular tyrosinase activity, with IC50 values indicating strong potency compared to standard inhibitors like kojic acid .
  • Cytotoxicity Assessment
    • In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines, revealing that while some analogs exhibited low cytotoxicity at concentrations ≤20 µM, others showed significant cytotoxic effects at lower concentrations . This suggests a selective action that could be harnessed for therapeutic purposes.
  • Potential for Drug Development
    • The compound's structure allows it to act as a building block for more complex molecules in drug development. Its unique trifluoromethylthio group enhances lipophilicity and bioavailability, making it a candidate for further pharmacological studies .

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